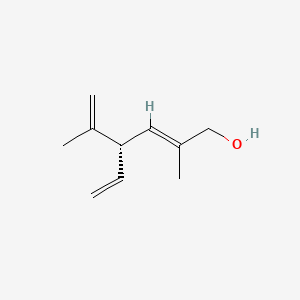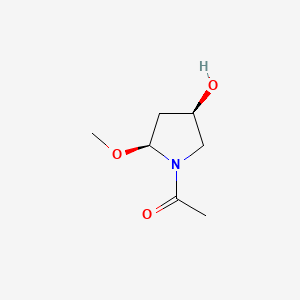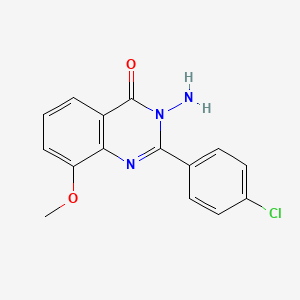
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol is a natural product found in Artemisia cana with data available.
Scientific Research Applications
Complex Formation with Benzophenone : The addition of 2,5-dimethylhexa-2,4-diene (a compound structurally related to the one ) to benzophenone leads to the quenching of benzophenone's triplet-triplet absorption and the emergence of a new absorption, suggesting complex formation between the two compounds (Hamanoue et al., 1986).
Cycloisomerization Reactions : A nickel-catalyzed cycloisomerization of dihalogeno dimethylhexa dienes leads to the formation of radialenes, showcasing the use of the compound in synthesizing complex cyclic structures (Iyoda et al., 1983).
Photoreactivity Studies : Investigations into the photoreactivity of diolefin compounds in the crystalline state, including derivatives of dimethylhexa diene, have led to the formation of oligomers and dimers through photocycloaddition processes (Hasegawa et al., 1989).
Cross-Coupling Reactions : 1-Alkenylboranes react with epoxides in the presence of palladium or nickel complexes to form alkadienols and ethenyl-alkenols, demonstrating the compound's involvement in cross-coupling reactions (Miyaura et al., 1982).
Rhodium-Catalyzed Asymmetric Addition : A rhodium complex with a chiral diene catalyzed the asymmetric addition of dimethylzinc to arylimines, producing chiral arylethylamines, indicating the potential use of similar dienes in asymmetric synthesis (Nishimura et al., 2006).
Synthesis of Functional Polymers : The compound has been used in the atom-economical synthesis of functional polymers, specifically poly(pyrazolylnaphthalene)s, demonstrating its utility in polymer chemistry (Gao et al., 2013).
Improved Synthesis Techniques : Research has been conducted to improve the synthesis of related dienes, enhancing the efficiency and safety of the production process (Clarke et al., 2007).
Fluorescent Molecular Probes : Derivatives of dimethylhexa diene have been developed as new fluorescent solvatochromic dyes, useful in biological studies and as molecular probes (Diwu et al., 1997).
properties
CAS RN |
19889-92-0 |
|---|---|
Product Name |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.237 |
IUPAC Name |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(8(2)3)6-9(4)7-11/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+/t10-/m0/s1 |
InChI Key |
NHJXCMQPMLBAMK-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Naphtho[2,1-D][1,3]thiazole-2-carbaldehyde](/img/structure/B566494.png)



![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)
